Mudelta
Vue d'ensemble
Description
Mudelta is a novel compound characterized as a potent mu opioid receptor agonist and a high-affinity delta opioid receptor antagonist. It has been studied for its potential to modulate gastrointestinal function, particularly in the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D) without causing constipation .
Applications De Recherche Scientifique
Chemistry: Used as a reference compound in studies involving opioid receptors.
Biology: Investigated for its effects on gastrointestinal motility and secretion.
Medicine: Potential therapeutic agent for IBS-D, providing relief from diarrhea without causing constipation.
Industry: Potential use in the development of new pharmaceuticals targeting opioid receptors
Mécanisme D'action
Target of Action
Eluxadoline, also known as Mudelta, primarily targets the mu-opioid receptor (μOR) , kappa-opioid receptor (κOR) , and delta-opioid receptor (δOR) . These receptors mediate endogenous and exogenous opioid responses in the central nervous system and peripherally in the gastrointestinal system .
Mode of Action
Eluxadoline acts as an agonist at the mu- and kappa-opioid receptors and an antagonist at the delta-opioid receptor . Agonism of peripheral mu-opioid receptors results in reduced colonic motility , while antagonism of central delta-opioid receptors results in improved analgesia . This makes eluxadoline effective for the symptoms of both pain and diarrhea characteristic of diarrhea-predominant irritable bowel syndrome (IBS-D) .
Biochemical Pathways
The mu-, kappa-, and delta-opioid receptors mediate endogenous and exogenous opioid responses in the central nervous system and peripherally in the gastrointestinal system . The activation of these receptors by Eluxadoline leads to a decrease in bowel contractions, inhibition of colonic transit, and reduction in fluid/ion secretion .
Pharmacokinetics
It is known that eluxadoline is administered orally and has a protein binding of 81% . The elimination half-life is between 3.7 to 6 hours, and it is primarily excreted in feces (82.2%), with less than 1% excreted in urine .
Result of Action
The action of Eluxadoline results in improved symptoms of abdominal pain and reductions in the Bristol Stool Scale . It decreases bowel contractions, inhibits colonic transit, and reduces fluid/ion secretion . This makes it effective for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D) .
Action Environment
The efficacy and stability of Eluxadoline can be influenced by various environmental factors. For instance, patients lacking a gallbladder or those with certain liver problems may experience adverse effects . Additionally, the co-administration of inhibitors of the transporter protein OATP1B1, such as ciclosporin, gemfibrozil, certain antiretrovirals, rifampicin, and eltrombopag, can lead to elevated concentrations of Eluxadoline .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Mudelta would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of advanced chemical reactors and purification techniques to isolate the compound effectively .
Analyse Des Réactions Chimiques
Types of Reactions
Mudelta undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
Comparaison Avec Des Composés Similaires
Mudelta is unique compared to other similar compounds due to its dual action on mu and delta opioid receptors. Similar compounds include:
Loperamide: A selective mu opioid receptor agonist used to treat diarrhea but can cause constipation.
Naldemedine: An opioid receptor antagonist used to treat opioid-induced constipation.
Naloxone: A competitive inhibitor of the mu opioid receptor, used to reverse opioid overdose.
This compound’s ability to modulate both mu and delta opioid receptors makes it a promising candidate for treating IBS-D without the side effects associated with other opioid receptor modulators .
Activité Biologique
Mudelta, a compound that interacts with mu (MOR) and delta (DOR) opioid receptors, has garnered attention for its potential therapeutic applications, particularly in pain management and addiction treatment. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of Opioid Receptors
Opioid receptors are classified into three primary types: mu (MOR), delta (DOR), and kappa (KOR). Each receptor type plays distinct roles in pain modulation, reward, and addiction. The interaction between MOR and DOR has been shown to produce unique pharmacological effects when these receptors form heteromers, which are complexes of different receptor types.
Table 1: Characteristics of Opioid Receptors
Receptor Type | Primary Functions | Common Agonists |
---|---|---|
MOR | Analgesia, euphoria | Morphine, Fentanyl |
DOR | Analgesia, mood regulation | Enkephalins |
KOR | Dysphoria, analgesia | Dynorphins |
Biological Activity of this compound
This compound is specifically designed to target the MOR-DOR heteromers. Research indicates that this compound may enhance analgesic effects while potentially reducing the side effects commonly associated with traditional opioids.
Case Studies and Research Findings
- Analgesic Effects : A study demonstrated that this compound significantly increased pain thresholds in rodent models compared to morphine alone. The combination of MOR and DOR activation led to a superadditive effect on pain relief, suggesting enhanced efficacy in pain management without the typical side effects associated with high doses of opioids .
- Addiction Potential : Another significant finding indicated that while this compound produced rewarding effects similar to morphine, it also blocked the reinstatement of drug-seeking behavior in previously addicted subjects. This dual action suggests that this compound could be a valuable tool in managing both pain and addiction .
- Behavioral Studies : Behavioral pharmacology studies showed that this compound administration resulted in reduced anxiety-like behaviors in animal models, indicating potential benefits for treating co-morbid conditions such as anxiety disorders alongside chronic pain .
Table 2: Summary of Key Findings from Studies on this compound
Study Focus | Findings | Implications |
---|---|---|
Pain Relief | Enhanced analgesia via MOR-DOR heteromer activation | Potential for lower opioid dosages |
Addiction Behavior | Blocked reinstatement of drug-seeking behavior | Possible use in addiction therapy |
Anxiety Reduction | Reduced anxiety-like behaviors | Benefits for patients with chronic pain issues |
The mechanism by which this compound exerts its effects involves the stabilization of the MOR-DOR heteromer at the cell surface, preventing its endocytosis while allowing for continued signaling. This unique action allows for sustained analgesic effects without the rapid tolerance development seen with traditional opioid therapies .
Propriétés
IUPAC Name |
5-[[[(2S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N5O5.2ClH/c1-18-12-23(29(34)38)13-19(2)24(18)15-26(33)31(39)37(17-21-10-11-28(42-4)25(14-21)32(40)41)20(3)30-35-16-27(36-30)22-8-6-5-7-9-22;;/h5-14,16,20,26H,15,17,33H2,1-4H3,(H2,34,38)(H,35,36)(H,40,41);2*1H/t20-,26-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUUQKJOCLQHMZ-ISJKLOBTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)C(C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)[C@@H](C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37Cl2N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80235590 | |
Record name | Mudelta | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80235590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
642.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864825-13-8 | |
Record name | Eluxadoline dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864825138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mudelta | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80235590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ELUXADOLINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U4JQA48TT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.